5-[5-(Naphthalen-1-yl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione is a complex organic compound with the molecular formula C21H11NO4 and a molecular weight of 341.32 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, an oxazole ring, and an isobenzofuran-1,3-dione moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione typically involves the reaction of 2-amino-1-naphthol with phthalic anhydride in the presence of a dehydrating agent . The reaction conditions often include refluxing in a suitable solvent such as acetic acid or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione can be compared with other similar compounds, such as:
5-(5-(Naphthalen-2-yl)oxazol-2-yl)isobenzofuran-1,3-dione: This compound has a similar structure but with a different position of the naphthalene ring.
5-(5-(Phenyl)oxazol-2-yl)isobenzofuran-1,3-dione: This compound has a phenyl group instead of a naphthalene ring.
The uniqueness of 5-(5-(Naphthalen-1-yl)oxazol-2-yl)isobenzofuran-1,3-dione lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66788-89-4 |
---|---|
Molekularformel |
C21H11NO4 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
5-(5-naphthalen-1-yl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C21H11NO4/c23-20-16-9-8-13(10-17(16)21(24)26-20)19-22-11-18(25-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |
InChI-Schlüssel |
NBUHEFOOVPSJIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(O3)C4=CC5=C(C=C4)C(=O)OC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.